molecular formula C39H44N2O7 B12426279 (-)-Thalrugosaminine

(-)-Thalrugosaminine

Cat. No.: B12426279
M. Wt: 652.8 g/mol
InChI Key: HKAAPKXOAPZXLY-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Thalrugosaminine is a naturally occurring alkaloid compound. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Thalrugosaminine typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic routes often require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced techniques such as continuous flow reactors. These methods aim to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(-)-Thalrugosaminine undergoes various types of chemical reactions, including:

    Oxidation: Conversion of this compound to its oxidized derivatives using oxidizing agents.

    Reduction: Reduction of this compound to form reduced products.

    Substitution: Substitution reactions where specific functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(-)-Thalrugosaminine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis techniques.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-Thalrugosaminine involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

(-)-Thalrugosaminine can be compared with other similar alkaloid compounds, such as:

    Morphine: Known for its analgesic properties.

    Quinine: Used for its antimalarial effects.

    Nicotine: Recognized for its stimulant effects.

What sets this compound apart is its unique molecular structure and the specific biological activities it exhibits, which may differ from those of other alkaloids.

Properties

Molecular Formula

C39H44N2O7

Molecular Weight

652.8 g/mol

IUPAC Name

(1S,14S)-6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1

InChI Key

HKAAPKXOAPZXLY-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC

Origin of Product

United States

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